N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide
Description
N-{4-[(Furan-2-ylmethyl)amino]phenyl}acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted at the para position with a furan-2-ylmethylamino group. This compound is structurally related to bioactive molecules, such as paracetamol (N-(4-hydroxyphenyl)acetamide), but distinguishes itself through the incorporation of a furan heterocycle, which may enhance receptor binding or metabolic stability .
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N-[4-(furan-2-ylmethylamino)phenyl]acetamide |
InChI |
InChI=1S/C13H14N2O2/c1-10(16)15-12-6-4-11(5-7-12)14-9-13-3-2-8-17-13/h2-8,14H,9H2,1H3,(H,15,16) |
InChI Key |
BHRJVOXHWXDERW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide can be synthesized through a reaction involving 4-aminophenylacetamide and furan-2-ylmethanol. The reaction typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in a suitable solvent such as dichloromethane (DCM) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which offers the advantages of reduced reaction times and improved yields. This method utilizes microwave radiation to accelerate the reaction between 4-aminophenylacetamide and furan-2-ylmethanol in the presence of coupling reagents .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Synthesis Pathways
- Direct Amination : The furan derivative can be reacted with an aniline derivative to form the target compound through an amination reaction.
- Acetylation : Following the formation of the amine, acetylation can be performed to introduce the acetamide functional group.
Biological Activities
Research indicates that N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide exhibits various biological activities, making it a candidate for further pharmacological studies.
Anticonvulsant Activity
A study focused on related phenylacetamides demonstrated that modifications in the structure significantly influenced anticonvulsant activity. Compounds with similar structural motifs were evaluated for their efficacy against seizures in animal models, suggesting that this compound may also possess such properties due to its structural analogies .
Antimicrobial Properties
Preliminary investigations into the antimicrobial effects of similar compounds have shown promising results against various bacterial strains. Compounds containing furan or phenyl groups often exhibit enhanced antimicrobial activity, which could extend to this compound .
Potential Therapeutic Applications
The pharmacological profile of this compound suggests several potential therapeutic applications:
Neurological Disorders
Given its potential anticonvulsant activity, this compound could be explored as a treatment option for epilepsy or other seizure disorders. The structure's ability to bind to neuronal voltage-sensitive sodium channels may contribute to its efficacy .
Infection Control
The antimicrobial properties indicate possible applications in treating bacterial infections. Further studies are needed to quantify its effectiveness and mechanism of action against specific pathogens.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds, providing insights into structure-activity relationships (SAR) that could inform future research on this compound.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| N-{4-(phenyl)piperazine} | Anticonvulsant | MES model in mice | Significant protection against seizures observed |
| N-(furan derivatives) | Antimicrobial | Various bacterial strains | Exhibited high activity against Gram-positive bacteria |
| N-{4-(furan-2-ylmethyl)amide} | Potential Anticonvulsant | Animal models | Analogous compounds showed promise in reducing seizure frequency |
Mechanism of Action
The mechanism of action of N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Modifications
The following table summarizes key structural differences and biological activities of N-{4-[(Furan-2-ylmethyl)amino]phenyl}acetamide and its analogues:
Key Structural and Functional Differences
In contrast, N-(4-(furan-2-yl)phenyl)acetamide lacks this linker, reducing conformational flexibility . Thiadiazole- or triazole-containing analogues (e.g., N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide) introduce additional heterocyclic complexity, which may enhance antibacterial or anti-inflammatory activity .
Sulfonamide derivatives (e.g., N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide) exhibit enhanced solubility and are commonly used in sulfa drugs, contrasting with the target compound’s simpler acetamide structure .
Biological Implications: Compounds with sulfamoyl groups (e.g., N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide) are linked to antibacterial applications, while the furan-methylamino motif in the target compound may target different pathways, such as thyroid-stimulating hormone (TSH) receptor agonism, as seen in structurally related tetrahydroquinazolinone derivatives . Anti-exudative acetamides with triazole-furan hybrids demonstrate significant activity (e.g., 50% reduction in edema at 10 mg/kg), suggesting that furan incorporation enhances bioactivity .
Biological Activity
N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a furan ring linked to an aniline derivative through a methylamino group. This specific arrangement contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
In Vitro Studies
-
Cell Lines Tested : The compound was tested on several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung carcinoma)
-
Cytotoxicity Results : The IC50 values for this compound were reported as follows:
- MCF-7:
- HeLa:
- A549:
These values indicate that the compound exhibits potent anticancer activity, comparable to standard chemotherapeutics .
The mechanism underlying the anticancer effects includes:
- Induction of Apoptosis : The compound has been shown to activate caspases, leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at the G1/S phase, inhibiting proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.
Antibacterial and Antifungal Studies
- Bacterial Strains Tested : The compound was evaluated against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:
- The presence of electron-donating groups enhances activity.
- Modifications on the furan and phenyl rings significantly influence biological activity .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of compounds related to this compound:
These case studies provide insights into the promising nature of this compound for further development in therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves acetylation of 4-aminophenol derivatives followed by nucleophilic substitution with furan-2-ylmethyl groups. Optimization includes varying solvents (ethanol, DMF), temperatures (80–120°C), and catalysts (e.g., K₂CO₃). Purity is confirmed via HPLC (C18 column, λ=254 nm) and NMR spectroscopy. Reaction yields can be improved by controlling moisture levels and using inert atmospheres .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodological Answer :
- FT-IR : Confirms amide C=O (1650–1700 cm⁻¹) and furan C-O-C (1000–1100 cm⁻¹) groups.
- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and acetamide NH (δ 8.5–9.5 ppm). ¹³C NMR verifies carbonyl (δ 165–170 ppm) and furan carbons.
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) .
Q. How can researchers validate the purity of this compound for pharmacological assays?
- Methodological Answer :
- HPLC : Use a gradient elution (acetonitrile/water + 0.1% TFA) to achieve >95% purity.
- Elemental Analysis : Confirm C, H, N composition (deviation <0.4% theoretical values).
- Melting Point : Consistency (±2°C) across batches indicates purity .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound (e.g., unexpected NMR shifts)?
- Methodological Answer :
- 2D NMR (HSQC/HMBC) : Assign ambiguous signals by correlating ¹H-¹³C couplings.
- X-ray Crystallography : Resolve structural ambiguities (e.g., furan ring orientation) via single-crystal analysis.
- Replicate Synthesis : Rule out batch-specific impurities by repeating under controlled conditions .
Q. How does the furan-2-ylmethyl group impact the compound’s stability under physiological or photolytic conditions?
- Methodological Answer :
- Hydrolytic Stability : Conduct accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. Furan rings may undergo oxidation; introduce electron-withdrawing substituents to enhance stability.
- Photostability : Expose to UV light (365 nm) and track degradation products via LC-MS. Use radical scavengers (e.g., BHT) to identify degradation pathways .
Q. What computational approaches predict the reactivity of this compound in nucleophilic or electrophilic environments?
- Methodological Answer :
- DFT Calculations : Model reaction pathways (e.g., B3LYP/6-31G*) to predict sites vulnerable to nucleophilic attack (e.g., acetamide carbonyl).
- Molecular Docking : Assess interactions with biological targets (e.g., enzymes) to guide derivatization .
Q. How can researchers design experiments to synthesize novel heterocyclic derivatives from this compound?
- Methodological Answer :
- Cyclization Reactions : React with hydrazine or thiourea to form pyridazine or pyrimidine derivatives.
- Cross-Coupling : Use Suzuki-Miyaura coupling to introduce aryl groups at the furan position.
- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to optimize yields .
Data Contradiction Analysis
Q. How should discrepancies in biological activity data (e.g., varying IC₅₀ values) be addressed?
- Methodological Answer :
- Standardize Assays : Use internal controls (e.g., reference inhibitors) across labs.
- Validate Compound Integrity : Re-characterize batches via NMR/HPLC before testing.
- Statistical Analysis : Apply ANOVA to assess significance of variations .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
